2,4,5-Trifluorophenylacetic acid

Description

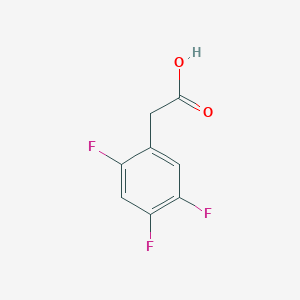

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

2-(2,4,5-trifluorophenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F3O2/c9-5-3-7(11)6(10)1-4(5)2-8(12)13/h1,3H,2H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSQLGGQUQDTBSL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1F)F)F)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50380723 | |

| Record name | 2,4,5-Trifluorophenylacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50380723 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

209995-38-0 | |

| Record name | (2,4,5-Trifluorophenyl)acetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=209995-38-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4,5-Trifluorophenylacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50380723 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4,5-Trifluorophenylacetic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.104.828 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,4,5-Trifluorophenylacetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.109.315 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2,4,5-Trifluorophenylacetic acid chemical properties

An In-depth Technical Guide to 2,4,5-Trifluorophenylacetic Acid

Overview

This compound is a fluorinated aromatic compound that serves as a critical building block in various fields, most notably in medicinal chemistry and materials science.[1][2] Its trifluorinated phenyl ring imparts unique chemical and biological properties, including enhanced lipophilicity, metabolic stability, and the ability to penetrate cell membranes, making it a valuable intermediate for the synthesis of pharmacologically active compounds.[1] This guide provides a comprehensive overview of its chemical properties, synthesis, applications, and safety protocols for researchers, scientists, and drug development professionals.

Chemical and Physical Properties

This compound is typically a white to off-white crystalline solid or powder.[1][3][4] The presence of three fluorine atoms on the phenyl ring significantly influences its electronic properties and reactivity.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₈H₅F₃O₂ | [2][3] |

| Molecular Weight | 190.12 g/mol | [2] |

| CAS Number | 209995-38-0 | [3][5] |

| Appearance | White to light brown/off-white solid, powder, or crystal | [1][2][3][5] |

| Melting Point | 121 - 125 °C | [2][3][4] |

| Boiling Point | Data not widely available | [1][3][4] |

| Solubility | Poorly soluble in water; Soluble in polar organic solvents (e.g., methanol, ethanol, acetone) | [1] |

| Density | ~1.46 - 1.5 g/cm³ | [1][6] |

| pKa | Not specified | |

| Flash Point | Not specified | [3][4][6] |

Synthesis and Manufacturing

Several synthetic routes for this compound have been developed, often starting from 1,2,4-trifluorobenzene. These methods are designed to be efficient and suitable for industrial-scale production.[7]

Synthesis from 1,2,4-Trifluorobenzene via Friedel-Crafts Acetylation

A common method involves a three-step process starting with 1,2,4-trifluorobenzene.[7]

Experimental Protocol:

-

Step 1: Friedel-Crafts Acetylation: 1,2,4-Trifluorobenzene is reacted with an acetylating reagent, such as acetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst (e.g., aluminum trichloride) to produce 2,4,5-trifluoroacetophenone.[7]

-

Step 2: Willgerodt-Kindler Reaction: The resulting 2,4,5-trifluoroacetophenone is then heated with sulfur and a primary or secondary amine (like morpholine (B109124) or dimethylamine) to form a thioamide intermediate (thio-2,4,5-trifluorophenylacetic acid amide).[7]

-

Step 3: Hydrolysis: The thioamide is subsequently hydrolyzed using a strong acid or base (e.g., sodium hydroxide (B78521) or potassium hydroxide) to yield the final product, this compound.[7]

Alternative Synthesis Routes

Other patented methods include:

-

Grignard Reaction: Reacting 2,4,5-trifluorobenzyl halide with magnesium to form a Grignard reagent, which is then carboxylated with carbon dioxide.[8]

-

From 2,4,5-Trifluoronitrobenzene: A multi-step process involving condensation with diethyl malonate, followed by hydrolysis, decarboxylation, nitro group reduction, and diazotization/fluorination steps.[9]

-

Cyanation Route: A process involving chloromethylation of 1,2,4-trifluorobenzene, followed by cyanation and subsequent hydrolysis. This method uses highly toxic sodium cyanide.[7]

Applications in Research and Drug Development

The unique properties of this compound make it a valuable intermediate in several high-value applications.

Intermediate for Sitagliptin (Januvia®)

The most prominent application is its use as a key starting material in the synthesis of Sitagliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor used for the treatment of type 2 diabetes.[5][10] The synthesis involves a multi-step process where the trifluorophenylacetic acid core is elaborated into the final active pharmaceutical ingredient (API).[5]

Other Pharmaceutical Applications

-

EGFR/ErbB-2 Kinase Inhibitors: It is used in the synthesis of inhibitors for the epidermal growth factor receptor (EGFR) and ErbB-2 kinase, which are targets in cancer therapy.[5]

-

Novel DPP-4 Inhibitors: Researchers have utilized it to synthesize new imidazopyrazinone derivatives as potential DPP-4 inhibitors.[5]

-

Anti-inflammatory Agents: The compound and its derivatives are explored in the development of nonsteroidal anti-inflammatory drugs (NSAIDs).[1][2]

Materials Science

-

Perovskite Solar Cells: this compound has been employed as a bifunctional additive to enhance the efficiency and stability of perovskite solar cells. The carboxylic acid group passivates defects, while the hydrophobic trifluorobenzene moiety improves moisture resistance.[10]

Safety and Handling

Proper handling of this compound is essential due to its hazardous properties.

Table 2: Hazard and Safety Information

| Category | Information | Source(s) |

| Hazard Statements (H-Codes) | H302: Harmful if swallowed.H315: Causes skin irritation.H318/H319: Causes serious eye damage/irritation.H335: May cause respiratory irritation. | [3] |

| Precautionary Statements (P-Codes) | P261: Avoid breathing dust.P280: Wear protective gloves/eye protection.P302+P352: IF ON SKIN: Wash with plenty of water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [3][11] |

| Personal Protective Equipment (PPE) | Safety glasses with side-shields, chemical-resistant gloves (inspected prior to use), N95 or P2 respirator, and protective clothing. | [3] |

| Handling | Use in a well-ventilated area. Avoid inhalation, ingestion, and contact with skin and eyes. Avoid dust formation. | [3][11] |

| Storage | Store in a tightly closed container in a dry, cool, and well-ventilated place. | [3][11] |

First Aid Measures

-

Inhalation: Move the person to fresh air. Seek medical attention if you feel unwell.[3][11]

-

Skin Contact: Wash off immediately with plenty of water. If skin irritation occurs, get medical advice.[3][11]

-

Eye Contact: Rinse cautiously with water for at least 15 minutes, removing contact lenses if possible. Seek immediate medical attention.[3][4]

-

Ingestion: Rinse mouth. Call a POISON CENTER or doctor if you feel unwell.[3]

Spectroscopic and Analytical Data

Characterization of this compound is typically performed using standard analytical techniques. While specific spectra are proprietary to suppliers, analytical data including NMR, HPLC, and LC-MS are available upon request from commercial vendors to confirm purity and structure.[12]

-

SMILES String: OC(=O)Cc1cc(F)c(F)cc1F[13]

-

InChI Key: YSQLGGQUQDTBSL-UHFFFAOYSA-N

Conclusion

This compound is a pivotal chemical intermediate with significant applications in drug discovery and materials science. Its synthesis is well-established, and its unique physicochemical properties, conferred by the trifluoro-substituted phenyl ring, make it an indispensable component in the development of modern therapeutics like Sitagliptin and advanced materials. Adherence to strict safety and handling protocols is mandatory when working with this compound.

References

- 1. 2,4,5 Trifluro phenyl acetic acid Supplier in Ankleshwar, Gujarat, 2,4,5 Trifluro phenyl acetic acid Trader [helyspecialitychemicals.com]

- 2. chemimpex.com [chemimpex.com]

- 3. downloads.ossila.com [downloads.ossila.com]

- 4. fishersci.com [fishersci.com]

- 5. This compound | 209995-38-0 [chemicalbook.com]

- 6. echemi.com [echemi.com]

- 7. CN101244994A - A New Method for Preparation of this compound - Google Patents [patents.google.com]

- 8. scispace.com [scispace.com]

- 9. CN103012111A - Preparation method this compound - Google Patents [patents.google.com]

- 10. ossila.com [ossila.com]

- 11. echemi.com [echemi.com]

- 12. 209995-38-0 | this compound | Fluorinated Building Blocks | Ambeed.com [ambeed.com]

- 13. Synthonix, Inc > 209995-38-0 | this compound [synthonix.com]

A Comprehensive Technical Guide to 2,4,5-Trifluorophenylacetic Acid (CAS 209995-38-0)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4,5-Trifluorophenylacetic acid, with the CAS number 209995-38-0, is a fluorinated aromatic carboxylic acid that has garnered significant attention in various scientific fields. Its unique electronic properties, conferred by the three fluorine atoms on the phenyl ring, make it a valuable building block in medicinal chemistry, materials science, and organic synthesis. This technical guide provides an in-depth overview of its physicochemical properties, synthesis, and key applications, with a focus on its role in the development of the antidiabetic drug Sitagliptin (B1680988) and in the advancement of perovskite solar cell technology.

Physicochemical Properties

This compound is a white to off-white crystalline solid at room temperature.[1][2] The presence of the trifluoromethyl group influences its lipophilicity and stability, making it a desirable feature in drug design.[1] It is poorly soluble in water but shows good solubility in polar organic solvents such as methanol, ethanol, and acetone.[1]

| Property | Value | References |

| CAS Number | 209995-38-0 | [3] |

| Molecular Formula | C₈H₅F₃O₂ | [4][5] |

| Molecular Weight | 190.12 g/mol | [4][5] |

| Appearance | White to off-white crystalline solid | [1][2] |

| Melting Point | 121-125 °C | [2][4][5] |

| Boiling Point | 255.0 ± 35.0 °C (Predicted) | [4][5] |

| Density | 1.5 ± 0.1 g/cm³ (Predicted) | [4] |

| Flash Point | 108.0 ± 25.9 °C | [4] |

| Solubility | Poorly soluble in water; Soluble in polar organic solvents | [1] |

Synthesis of this compound

Several synthetic routes for this compound have been developed, often starting from readily available fluorinated benzene (B151609) derivatives. One common approach involves the use of 1,2,4-trifluorobenzene (B1293510) as a starting material.

Experimental Protocol: Synthesis from 1,2,4-Trifluorobenzene

This protocol is a generalized representation based on common organic synthesis techniques and information from various synthesis patents.[6]

Materials:

-

1,2,4-Trifluorobenzene

-

An acetylating agent (e.g., Acetyl chloride)

-

A Lewis acid catalyst (e.g., Aluminum chloride)

-

Sulfur

-

A primary or secondary amine (e.g., Morpholine)

-

Sodium hydroxide (B78521) or Potassium hydroxide

-

Appropriate organic solvents (e.g., Dichloromethane, N,N-Dimethylformamide)

-

Hydrochloric acid

Procedure:

-

Friedel-Crafts Acetylation:

-

In a reaction vessel, dissolve 1,2,4-trifluorobenzene in a suitable solvent like dichloromethane.

-

Add a Lewis acid, such as aluminum chloride, to the mixture.

-

Slowly add an acetylating agent, for instance, acetyl chloride, while maintaining the temperature.

-

The reaction yields 2,4,5-trifluoroacetophenone.[6]

-

-

Willgerodt-Kindler Reaction:

-

Combine the 2,4,5-trifluoroacetophenone with sulfur and a high-boiling amine like morpholine (B109124) in a solvent such as N,N-dimethylformamide.

-

Heat the mixture to reflux.

-

This step produces a thioamide intermediate.[6]

-

-

Hydrolysis:

-

Hydrolyze the thioamide intermediate by heating it with a strong base (e.g., sodium hydroxide or potassium hydroxide) in an aqueous solution.

-

After the reaction is complete, cool the mixture and acidify it with hydrochloric acid to precipitate the crude this compound.[6]

-

-

Purification:

-

The crude product can be purified by recrystallization from a suitable solvent system to obtain high-purity this compound.

-

Synthesis of this compound.

Applications in Drug Development: Synthesis of Sitagliptin

A primary and commercially significant application of this compound is its use as a key starting material in the synthesis of Sitagliptin.[7] Sitagliptin is a potent inhibitor of dipeptidyl peptidase-4 (DPP-4), an enzyme involved in glucose metabolism, and is used for the treatment of type 2 diabetes.[7]

Experimental Protocol: Synthesis of a Sitagliptin Intermediate

The following is a representative protocol for the initial steps in a Sitagliptin synthesis starting from this compound, based on published synthetic routes.[1]

Materials:

-

This compound

-

Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione)

-

N,N'-Carbonyldiimidazole (CDI)

-

3-(Trifluoromethyl)-5,6,7,8-tetrahydro-[3][4][7]triazolo[4,3-a]pyrazine hydrochloride

-

Diisopropylethylamine (DIPEA)

-

Tetrahydrofuran (THF)

Procedure:

-

Activation of this compound:

-

Dissolve this compound in dry THF.

-

Add N,N'-Carbonyldiimidazole (CDI) to the solution to activate the carboxylic acid.[1]

-

-

Formation of the Meldrum's Adduct:

-

To the activated acid, add Meldrum's acid and heat the reaction mixture.

-

This reaction forms a Meldrum's adduct intermediate.[1]

-

-

Coupling with the Triazolopiperazine Moiety:

-

In a separate vessel, prepare a solution of 3-(trifluoromethyl)-5,6,7,8-tetrahydro-[3][4][7]triazolo[4,3-a]pyrazine hydrochloride and a non-nucleophilic base such as DIPEA in a suitable solvent.

-

Add the previously formed Meldrum's adduct to this solution.

-

The coupling reaction yields a β-ketoamide, a key intermediate in the synthesis of Sitagliptin.[1]

-

This β-ketoamide then undergoes further transformations, including asymmetric reduction and subsequent reactions, to yield Sitagliptin.

Initial steps in Sitagliptin synthesis.

Applications in Materials Science: Perovskite Solar Cells

This compound has emerged as a bifunctional additive for enhancing the performance and stability of perovskite solar cells.[3] Its carboxylic acid group can passivate defects in the perovskite crystal structure, while the hydrophobic trifluorophenyl moiety helps to improve the material's resistance to moisture.[3]

Experimental Protocol: Incorporation into Perovskite Solar Cells

This protocol outlines the general procedure for incorporating this compound as an additive in the fabrication of perovskite solar cells, based on published research.[2]

Materials:

-

Perovskite precursors (e.g., FAI, PbI₂)

-

This compound

-

A suitable solvent system for the perovskite precursor solution (e.g., DMF, DMSO)

-

Substrates for solar cell fabrication (e.g., FTO-coated glass)

-

Other materials for the solar cell layers (e.g., TiO₂, Spiro-OMeTAD, Au)

Procedure:

-

Preparation of the Perovskite Precursor Solution with Additive:

-

Prepare the perovskite precursor solution by dissolving the precursor salts (e.g., FAI and PbI₂) in the chosen solvent system.

-

Add a specific concentration of this compound to the precursor solution and stir until fully dissolved.

-

-

Perovskite Film Deposition:

-

Deposit the perovskite precursor solution containing the additive onto the substrate (e.g., FTO/TiO₂) using a technique such as spin coating.

-

The spin coating parameters (speed, time) should be optimized for uniform film formation.

-

-

Annealing:

-

Anneal the deposited film at a specific temperature and for a set duration to promote crystallization of the perovskite phase.

-

-

Device Completion:

-

Complete the solar cell device by depositing the subsequent layers, such as the hole transport layer (e.g., Spiro-OMeTAD) and the metal contact (e.g., Au).

-

The incorporation of this compound has been shown to passivate deep-energy-level defects of the perovskites, leading to an enhancement of power conversion efficiency.[3]

Role in perovskite solar cell fabrication.

Conclusion

This compound is a versatile and valuable compound with significant applications in both the pharmaceutical and materials science sectors. Its utility as a key building block for the synthesis of the important antidiabetic drug Sitagliptin underscores its relevance in medicinal chemistry. Furthermore, its emerging role as a performance-enhancing additive in perovskite solar cells highlights its potential to contribute to the development of next-generation renewable energy technologies. The detailed protocols and structured data presented in this guide are intended to support researchers and professionals in leveraging the unique properties of this compound in their respective fields.

References

- 1. Two methods for the preparation of sitagliptin phosphate via chemical resolution and asymmetric hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. allfordrugs.com [allfordrugs.com]

- 4. CN110831944A - Efficient process for the preparation of sitagliptin by very efficient preparation of intermediate 2,4, 5-trifluorophenylacetic acid - Google Patents [patents.google.com]

- 5. nbinno.com [nbinno.com]

- 6. Enhancing Perovskite Solar Cell Efficiency and Stability with p-(Trifluoromethyl and Trifluoromethoxy) Phenylboronic Acid Additives | Semantic Scholar [semanticscholar.org]

- 7. CN110128258B - Synthetic method of sitagliptin intermediate 2,4, 5-trifluorophenylacetic acid - Google Patents [patents.google.com]

2,4,5-Trifluorophenylacetic acid structure and synthesis

An In-depth Technical Guide to 2,4,5-Trifluorophenylacetic Acid: Structure and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a fluorinated aromatic carboxylic acid that serves as a crucial intermediate in the synthesis of various pharmacologically active compounds, most notably the anti-diabetic medication Sitagliptin.[1][2][3][4] Its unique trifluorinated phenyl moiety imparts specific chemical properties that are leveraged in drug design and other chemical applications, such as in the development of high-efficiency perovskite solar cells.[1] This document provides a comprehensive overview of its chemical structure, physical properties, and detailed synthesis methodologies.

Chemical Structure and Properties

This compound consists of a phenylacetic acid backbone with three fluorine atoms substituted at the 2, 4, and 5 positions of the benzene (B151609) ring.[1]

Caption: Molecular structure of this compound.

Physicochemical Properties

The key physical and chemical properties of this compound are summarized below.

| Property | Value | Reference(s) |

| CAS Number | 209995-38-0 | [1][5] |

| Molecular Formula | C₈H₅F₃O₂ | [1][2][5] |

| Molecular Weight | 190.12 g/mol | [1][2] |

| Appearance | White to off-white crystalline solid or powder | [5][6][7] |

| Melting Point | 121 - 125 °C | [5][7] |

| Boiling Point | 255.0 °C (at 760 mmHg) | [2] |

| Flash Point | 108.0 °C | [2] |

| IUPAC Name | (2,4,5-Trifluorophenyl)acetic acid | [1][5] |

| Synonyms | 2,4,5-Trifluorobenzeneacetic acid, 2-(2,4,5-Trifluorophenyl)acetic acid, TFPB | [1][5] |

| Purity | >97% | |

| Solubility | Soluble in polar organic solvents (methanol, ethanol, acetone). Poorly soluble in water. | [6] |

Synthesis of this compound

Several synthetic routes for the preparation of this compound have been developed. This section outlines the most prominent methods, including detailed experimental protocols.

Method 1: From 1,2,4-Trifluorobenzene (B1293510) via Friedel-Crafts Acetylation

This pathway involves the acetylation of 1,2,4-trifluorobenzene, followed by a Willgerodt-Kindler reaction and subsequent hydrolysis to yield the final product.[8]

Caption: Synthesis from 1,2,4-Trifluorobenzene.

Experimental Protocol:

-

Step 1: Preparation of 2,4,5-Trifluoroacetophenone. [8]

-

In the presence of a Lewis acid (e.g., aluminum trichloride), 1,2,4-trifluorobenzene is reacted with an acetylating agent (e.g., acetyl chloride).

-

The reaction proceeds via a Friedel-Crafts acetylation mechanism to yield 2,4,5-trifluoroacetophenone.

-

-

Step 2: Preparation of Thio-2,4,5-trifluorophenylacetic acid amide. [8]

-

2,4,5-trifluoroacetophenone is heated in an organic solvent (e.g., N,N-dimethylformamide) with sulfur and a primary or secondary amine (e.g., dimethylamine (B145610) hydrochloride) and sodium acetate.

-

The mixture is typically heated to a temperature between 90°C and 110°C.

-

-

Step 3: Preparation of this compound. [8]

-

The resulting thio-2,4,5-trifluorophenylacetic acid amide is co-heated in an alkaline (e.g., sodium hydroxide (B78521) or potassium hydroxide) or acidic aqueous solution.

-

The hydrolysis reaction is carried out at temperatures ranging from 50°C to reflux, preferably between 90°C and reflux, to yield the final product.

-

Quantitative Data:

| Synthesis Route | Overall Yield | Final Product Purity | Reference |

| From 1,2,4-Trifluorobenzene via Friedel-Crafts | Not specified | >99.9% | [8] |

Method 2: From 2,4,5-Trifluoroacetic Acid via Grignard Reaction

This method involves the conversion of 2,4,5-trifluoroacetic acid through several intermediates to form a Grignard reagent, which is then carboxylated.[9]

Caption: Synthesis from 2,4,5-Trifluoroacetic Acid.

Experimental Protocol:

-

Step 1: Preparation of 2,4,5-Trifluorobenzoyl chloride. [9]

-

2,4,5-Trifluoroacetic acid is reacted with a chlorinating agent (e.g., thionyl chloride or oxalyl chloride) in a suitable solvent.

-

-

Step 2: Preparation of 2,4,5-Trifluoromethylbenzyl alcohol. [9]

-

The obtained 2,4,5-trifluorobenzoyl chloride is reduced using a suitable reducing agent (e.g., sodium borohydride) in an organic solvent.

-

-

Step 3: Preparation of 2,4,5-Trifluorobenzyl halide. [9]

-

The resulting 2,4,5-trifluoromethylbenzyl alcohol is reacted with a halogenation reagent (e.g., thionyl chloride or phosphorus tribromide) in a solvent.

-

-

Step 4: Preparation of 2,4,5-Trifluorobenzyl magnesium halide. [9]

-

The 2,4,5-trifluorobenzyl halide is reacted with magnesium metal in an anhydrous organic solvent (e.g., diethyl ether or THF) to form the Grignard reagent.

-

-

Step 5: Preparation of this compound. [9]

-

The Grignard reagent is then reacted with carbon dioxide (either gaseous or solid dry ice), followed by an acidic workup to yield this compound.

-

Quantitative Data:

| Synthesis Route | Overall Yield | Final Product Purity | Reference |

| From 2,4,5-Trifluoroacetic Acid via Grignard | High | Not specified | [9] |

Applications in Drug Development and Materials Science

This compound is a key building block in medicinal chemistry and materials science.

-

Pharmaceuticals: It is a critical intermediate for the synthesis of Sitagliptin, a widely used dipeptidyl peptidase-4 (DPP-4) inhibitor for treating type-2 diabetes.[1][3][4] Its derivatives are also explored for their potential as nonsteroidal anti-inflammatory drugs (NSAIDs) and as EGFR/ErbB-2-kinase inhibitors.[3][6]

-

Materials Science: It is employed as a bifunctional additive to passivate defects in perovskite films, leading to a significant enhancement in the power conversion efficiency and long-term stability of perovskite solar cells.[1]

Conclusion

This compound is a valuable and versatile chemical intermediate. The synthetic methodologies presented, particularly the route starting from 1,2,4-trifluorobenzene, offer efficient and scalable processes suitable for industrial production. The compound's utility in both established pharmaceuticals like Sitagliptin and emerging technologies like perovskite solar cells underscores its importance for researchers and professionals in drug development and chemical synthesis. The detailed protocols and structured data provided in this guide serve as a comprehensive resource for its synthesis and application.

References

- 1. ossila.com [ossila.com]

- 2. This compound | 209995-38-0 | FT38245 [biosynth.com]

- 3. This compound | 209995-38-0 [chemicalbook.com]

- 4. This compound |Certified Manufacturer | CAS 209995-38-0 [zjjtxc.com]

- 5. downloads.ossila.com [downloads.ossila.com]

- 6. 2,4,5 Trifluro phenyl acetic acid Supplier in Ankleshwar, Gujarat, 2,4,5 Trifluro phenyl acetic acid Trader [helyspecialitychemicals.com]

- 7. fishersci.com [fishersci.com]

- 8. CN101244994A - A New Method for Preparation of this compound - Google Patents [patents.google.com]

- 9. Synthesis method of this compound (2014) | Yuan Qiliang | 5 Citations [scispace.com]

2,4,5-Trifluorophenylacetic acid melting point and solubility

An In-depth Technical Guide to the Physicochemical Properties of 2,4,5-Trifluorophenylacetic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the melting point and solubility of this compound (CAS No. 209995-38-0), a key intermediate in the synthesis of various pharmacologically active compounds.[1][2][3] This document presents quantitative data in a structured format, details relevant experimental methodologies, and includes a visual representation of the melting point determination workflow.

Physicochemical Data Summary

This compound is a white to off-white crystalline solid.[4][5] Its key physical properties are summarized below.

| Property | Value | Source |

| Melting Point | 121-125 °C | [1][5][6][7] |

| 121-124 °C | [8] | |

| 118-122 °C | [4] | |

| 123 °C | [9] | |

| Water Solubility | Poorly soluble / Insoluble | [4][10] |

| Organic Solvent Solubility | Soluble in polar organic solvents (e.g., methanol, ethanol, acetone) | [4][9] |

| Slightly soluble in chloroform, DMSO, and methanol | [1][7] |

Experimental Protocols

The following sections detail standardized laboratory procedures for determining the melting point and solubility of a solid compound like this compound.

Melting Point Determination via Capillary Method

The melting point of a crystalline solid is a critical indicator of its purity. A sharp melting range typically signifies a high-purity compound, whereas impurities tend to depress and broaden the melting range.[11]

Apparatus and Materials:

-

Melting point apparatus (digital or oil bath-based)

-

Glass capillary tubes (sealed at one end)

-

Thermometer (calibrated)

-

This compound sample

-

Mortar and pestle or spatula

-

Heating oil (e.g., mineral oil or silicone oil) if using an oil bath

Procedure:

-

Sample Preparation: A small amount of the this compound is finely powdered.[12]

-

Capillary Tube Packing: The open end of a capillary tube is tapped into the powdered sample. The tube is then inverted and tapped gently to pack the solid into the sealed end, aiming for a sample height of 1-2 mm.[11]

-

Apparatus Setup:

-

Oil Bath Method: The capillary tube is attached to a thermometer, ensuring the sample is aligned with the thermometer bulb. This assembly is then immersed in a beaker containing heating oil.

-

Digital Apparatus: The packed capillary tube is inserted into the designated slot in the melting point apparatus.

-

-

Heating and Observation: The apparatus is heated slowly, at a rate of approximately 1-2 °C per minute, especially when approaching the expected melting point.[11] The sample is observed carefully.

-

Data Recording: Two temperatures are recorded to define the melting range:

-

T1: The temperature at which the first drop of liquid appears.

-

T2: The temperature at which the entire sample has completely melted into a clear liquid.[11]

-

-

Verification: The procedure should be repeated with a fresh sample and capillary tube to ensure accuracy.[12]

Solubility Determination (General Protocol)

This protocol outlines a general method for determining the solubility of a compound in various solvents at a specific temperature.

Apparatus and Materials:

-

This compound sample

-

A selection of solvents (e.g., water, methanol, ethanol, acetone, chloroform)

-

Analytical balance

-

Vials or test tubes with closures

-

Constant temperature bath or shaker

-

Vortex mixer

-

Filtration apparatus (e.g., syringe filters)

-

Analytical instrumentation for quantification (e.g., HPLC, UV-Vis spectrophotometer)

Procedure:

-

Preparation of Saturated Solution: An excess amount of this compound is added to a known volume of the chosen solvent in a vial.

-

Equilibration: The vial is sealed and placed in a constant temperature bath, typically set to 25 °C. The mixture is agitated (stirred or shaken) for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached and the solution is saturated.

-

Phase Separation: The vial is allowed to stand undisturbed at the same temperature to let the undissolved solid settle.

-

Sample Collection and Filtration: A clear aliquot of the supernatant is carefully withdrawn and immediately filtered to remove any suspended solid particles.

-

Quantification: The concentration of this compound in the filtered saturated solution is determined using a pre-validated analytical method.

-

Calculation: The solubility is expressed in terms of mass per unit volume (e.g., mg/mL) or moles per unit volume (mol/L).

Visualized Workflow

The following diagram illustrates the standard experimental workflow for determining the melting point of this compound using the capillary method.

Caption: Workflow for Melting Point Determination.

References

- 1. This compound | 209995-38-0 [chemicalbook.com]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound | 209995-38-0 | FT38245 [biosynth.com]

- 4. This compound at Best Prices - High Quality Supplier [helyspecialitychemicals.com]

- 5. downloads.ossila.com [downloads.ossila.com]

- 6. This compound 97 209995-38-0 [sigmaaldrich.com]

- 7. 209995-38-0 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 8. fishersci.com [fishersci.com]

- 9. This compound | 209995-38-0 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 10. indiamart.com [indiamart.com]

- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 12. davjalandhar.com [davjalandhar.com]

Spectroscopic Profile of 2,4,5-Trifluorophenylacetic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2,4,5-Trifluorophenylacetic acid, a key intermediate in the synthesis of various pharmacologically active compounds. While specific, publicly available experimental spectra for this compound are not readily found, this document outlines the expected spectroscopic characteristics based on the known properties of its functional groups and related chemical structures. It also details generalized experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Predicted Spectroscopic Data

The following tables summarize the anticipated quantitative data for this compound based on established principles of spectroscopy and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR): The proton NMR spectrum is expected to show two main signals: one for the methylene (B1212753) (-CH₂-) protons and another for the two aromatic protons. The carboxylic acid proton is often a broad singlet and may exchange with deuterium-containing solvents.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~10-13 | Broad Singlet | 1H | -COOH |

| ~7.0-7.5 | Multiplet | 2H | Ar-H |

| ~3.7 | Singlet | 2H | -CH₂ -COOH |

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum will display signals for the eight carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid will be the most downfield signal. The aromatic carbons will show complex splitting patterns due to coupling with fluorine.

| Chemical Shift (δ) ppm | Assignment |

| ~170-175 | C =O |

| ~140-160 (multiplets) | C -F |

| ~115-130 (multiplets) | Ar-C |

| ~100-110 (multiplet) | Ar-C H |

| ~35-40 | -CH₂ - |

¹⁹F NMR (Fluorine-19 NMR): The ¹⁹F NMR is a powerful tool for characterizing fluorinated compounds. Three distinct signals are expected for the three fluorine atoms on the aromatic ring, each showing coupling to the other fluorine atoms and to the aromatic protons.

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| -115 to -125 | Multiplet | F at C-2 |

| -135 to -145 | Multiplet | F at C-4 |

| -150 to -160 | Multiplet | F at C-5 |

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by a very broad O-H stretch from the carboxylic acid group, a strong carbonyl (C=O) stretch, and absorptions corresponding to the C-F bonds and the aromatic ring.

| Frequency (cm⁻¹) | Intensity | Functional Group |

| 2500-3300 | Broad, Strong | O-H stretch (Carboxylic acid) |

| 1700-1730 | Strong | C=O stretch (Carboxylic acid) |

| 1500-1600 | Medium | C=C stretch (Aromatic ring) |

| 1100-1300 | Strong | C-F stretch |

Mass Spectrometry (MS)

The mass spectrum, typically acquired using electron ionization (EI), would be expected to show the molecular ion peak and characteristic fragmentation patterns for a phenylacetic acid derivative.

| m/z (Mass-to-Charge Ratio) | Proposed Fragment |

| 190 | [M]⁺ (Molecular Ion) |

| 145 | [M - COOH]⁺ |

| 125 | [M - CH₂COOH]⁺ |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data.

NMR Spectroscopy

A sample of this compound (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. ¹H, ¹³C, and ¹⁹F NMR spectra are then acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher). For ¹³C NMR, a sufficient number of scans are accumulated to obtain a good signal-to-noise ratio.

FT-IR Spectroscopy

For a solid sample, the Attenuated Total Reflectance (ATR) technique is commonly used. A small amount of the solid is placed directly on the ATR crystal, and pressure is applied to ensure good contact. The IR spectrum is then recorded. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing the mixture into a thin, transparent disk.

Mass Spectrometry

A dilute solution of the sample in a suitable volatile solvent (e.g., methanol (B129727) or acetonitrile) is introduced into the mass spectrometer, often via a gas chromatograph (GC-MS) or direct infusion. For GC-MS, the sample is vaporized and separated on a capillary column before entering the ion source. Electron ionization is a common method for generating the mass spectrum.

Data Acquisition and Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Logical Relationship of Spectroscopic Techniques

The following diagram illustrates how the different spectroscopic techniques provide complementary information for the structural elucidation of this compound.

The Pharmacological Potential of 2,4,5-Trifluorophenylacetic Acid Derivatives: A Technical Overview

For Immediate Release

This technical guide provides an in-depth analysis of the biological activities of derivatives of 2,4,5-trifluorophenylacetic acid, a key scaffold in modern drug discovery. Primarily utilized as a synthetic intermediate, recent research has unveiled the potential of its derivatives as potent modulators of critical biological pathways, particularly in the realms of metabolic disorders and oncology. This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, summarizing quantitative data, detailing experimental protocols, and visualizing key molecular interactions.

Core Biological Activities: DPP-4 and EGFR Inhibition

The 2,4,5-trifluorophenyl moiety has been identified as a crucial pharmacophore in the design of inhibitors for two key enzymes: Dipeptidyl Peptidase-4 (DPP-4) and Epidermal Growth Factor Receptor (EGFR).

Dipeptidyl Peptidase-4 (DPP-4) Inhibition

Derivatives of this compound have emerged as potent inhibitors of DPP-4, a key enzyme in glucose homeostasis. The 2,4,5-trifluorophenyl group has been shown to enhance the potency of these inhibitors by effectively occupying the hydrophobic S1 pocket of the enzyme. This interaction is a cornerstone of the structure-activity relationship for this class of compounds. [1] A notable example is a series of 4-(2,4,5-trifluorophenyl)butane-1,3-diamines, which have demonstrated significant DPP-4 inhibitory activity. One of the most promising compounds from this series, compound 21r , exhibits an efficacy comparable to the well-established drug Sitagliptin in vivo. [2]

| Compound | DPP-4 IC50 (nM) | DPP-8 IC50 (µM) | DPP-9 IC50 (µM) |

| 21r | 25 | >100 | >100 |

| Sitagliptin | 26 | >100 | >100 |

Table 1: In vitro inhibitory activity of compound 21r and Sitagliptin against DPP-4, DPP-8, and DPP-9. Data sourced from studies on 4-(2,4,5-trifluorophenyl)butane-1,3-diamine derivatives. [2]

DPP-4 Inhibition Assay: The inhibitory activity of the compounds against DPP-4, DPP-8, and DPP-9 was determined using a fluorometric assay. The assay buffer consisted of 25 mM HEPES (pH 7.5), 140 mM NaCl, and 1% BSA. The substrate used was Gly-Pro-AMC for DPP-4 and Ala-Pro-AMC for DPP-8 and DPP-9. The compounds were pre-incubated with the enzyme for 15 minutes at room temperature before the addition of the substrate. The fluorescence was measured at an excitation wavelength of 360 nm and an emission wavelength of 460 nm. The IC50 values were calculated from the dose-response curves. [2] Oral Glucose Tolerance Test (OGTT) in Mice: Male ICR mice were fasted for 12 hours prior to the experiment. The test compounds or vehicle were administered orally 30 minutes before an oral glucose challenge (2 g/kg). Blood glucose levels were measured from tail vein blood samples at 0, 30, 60, and 120 minutes after the glucose administration. [2]

Figure 1: Mechanism of DPP-4 Inhibition.

Epidermal Growth Factor Receptor (EGFR) Inhibition

The this compound scaffold has also been incorporated into the design of irreversible inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy. These derivatives typically feature a reactive group that forms a covalent bond with a cysteine residue in the ATP-binding site of EGFR.

One study detailed a series of 5-trifluoromethylpyrimidine derivatives that demonstrated potent inhibitory activity against EGFR and various cancer cell lines. Compound 9u from this series was particularly effective. [3]

| Compound | EGFR IC50 (µM) | A549 IC50 (µM) | MCF-7 IC50 (µM) | PC-3 IC50 (µM) |

| 9u | 0.091 | 0.35 | 3.24 | 5.12 |

| Gefitinib | 0.087 | 15.32 | >40 | >40 |

Table 2: In vitro inhibitory activity of compound 9u and Gefitinib against EGFR and human cancer cell lines. Data sourced from studies on 5-trifluoromethylpyrimidine derivatives. [3]

EGFR Kinase Assay: The EGFR kinase activity was measured using a time-resolved fluorescence resonance energy transfer (TR-FRET) assay. The assay was performed in a buffer containing 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, and 0.01% Tween-20. The compounds were incubated with the EGFR kinase domain and a biotinylated peptide substrate. The reaction was initiated by the addition of ATP and stopped after 1 hour. The amount of phosphorylated substrate was quantified by adding a europium-labeled anti-phosphotyrosine antibody and streptavidin-allophycocyanin. The TR-FRET signal was measured at 665 nm and 620 nm. [3] Cell Viability Assay (MTT Assay): Human cancer cell lines (A549, MCF-7, PC-3) were seeded in 96-well plates and allowed to attach overnight. The cells were then treated with various concentrations of the test compounds for 72 hours. After the incubation period, MTT solution (5 mg/mL) was added to each well, and the plates were incubated for an additional 4 hours. The formazan (B1609692) crystals were dissolved in DMSO, and the absorbance was measured at 570 nm. The IC50 values were calculated from the dose-response curves. [3] Apoptosis and Cell Cycle Analysis: A549 cells were treated with the test compound for 48 hours. For apoptosis analysis, cells were stained with Annexin V-FITC and propidium (B1200493) iodide (PI) and analyzed by flow cytometry. For cell cycle analysis, cells were fixed in ethanol, stained with PI, and analyzed by flow cytometry. [3]

Figure 2: EGFR Inhibition and Downstream Effects.

Future Directions

While the primary focus of research on this compound derivatives has been on DPP-4 and EGFR inhibition, the unique electronic properties of the trifluorophenyl ring suggest that this scaffold holds promise for the development of inhibitors targeting other enzymes and receptors. Further exploration into its potential as a source of novel antimicrobial and anti-inflammatory agents is warranted. The detailed methodologies and quantitative data presented in this guide provide a solid foundation for future research and development in this exciting area of medicinal chemistry.

References

- 1. Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design and synthesis of 4-(2,4,5-trifluorophenyl)butane-1,3-diamines as dipeptidyl peptidase IV inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

The Industrial Versatility of 2,4,5-Trifluorophenylacetic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4,5-Trifluorophenylacetic acid is a fluorinated aromatic compound that has emerged as a critical building block in various high-tech industries. Its unique trifluorinated phenyl moiety imparts desirable properties such as enhanced biological activity, metabolic stability, and specific electronic characteristics to the molecules it is incorporated into. This technical guide provides an in-depth overview of the core industrial applications of this compound, with a focus on its role in pharmaceuticals, materials science, and agrochemicals. The information presented herein is intended to be a valuable resource for researchers, scientists, and professionals involved in drug development and materials innovation.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of this compound is fundamental to its application in various industrial processes. The table below summarizes its key properties.

| Property | Value | Reference |

| CAS Number | 209995-38-0 | [1][2] |

| Molecular Formula | C₈H₅F₃O₂ | [1][2] |

| Molecular Weight | 190.12 g/mol | [1][2] |

| Appearance | White to off-white crystalline solid | [2][3] |

| Melting Point | 121-125 °C | [1][4][5] |

| Boiling Point | 255.0 ± 35.0 °C at 760 mmHg | [1] |

| Density | 1.5 ± 0.1 g/cm³ | [1] |

| Flash Point | 108.0 ± 25.9 °C | [1] |

| Solubility | Soluble in polar organic solvents (e.g., methanol, ethanol, acetone); poorly soluble in water. | [3] |

| Purity | ≥97% | [1][2] |

Industrial Synthesis of this compound

The industrial demand for this compound has led to the development of several synthetic routes. These processes aim for high yield, purity, and cost-effectiveness. Below are summaries of prominent synthesis methodologies.

Synthesis via Cyanidation of 2,4,5-Trifluorobenzyl Chloride

A common industrial method involves the chloromethylation of 1,2,4-trifluorobenzene (B1293510) followed by a cyanidation reaction and subsequent hydrolysis.[6]

Experimental Protocol:

-

Chloromethylation: 1,2,4-Trifluorobenzene is reacted with paraformaldehyde and a chlorinating agent to yield 2,4,5-trifluorobenzyl chloride.[6]

-

Cyanidation: The resulting 2,4,5-trifluorobenzyl chloride undergoes a cyanidation reaction, typically using sodium cyanide in a suitable solvent, to produce 2,4,5-trifluorobenzyl cyanide.[6]

-

Hydrolysis: The cyanide is then hydrolyzed under acidic or alkaline conditions, followed by recrystallization, to yield high-purity this compound (≥99.9%).[6]

Synthesis from 2,4,5-Trifluoromandelic Acid

Another route involves the reduction of 2,4,5-trifluoromandelic acid.[7]

Experimental Protocol: A mixture of 10.0 g of 2,4,5-trifluoromandelic acid, 23.9 g of phosphorous acid (H₃PO₃), 0.73 g of sodium iodide (NaI), and 0.47 g of methanesulfonic acid (MSA) is stirred at 95-105°C for 24 hours. After cooling, the mixture is worked up with methyl tert-butyl ether and water. The crude product is then recrystallized from toluene (B28343) to afford this compound as white crystals.[7]

Quantitative Data:

Synthesis from 1,2,4,5-Tetrafluorobenzene (B1209435)

A method starting from 1,2,4,5-tetrafluorobenzene and an alkyl cyanoacetate (B8463686) has also been developed, which is considered suitable for industrial production due to its simple and safe operation.

Pharmaceutical Applications: A Cornerstone in Diabetes Treatment

The most significant industrial application of this compound is as a key starting material in the synthesis of Sitagliptin (B1680988), a widely prescribed oral hypoglycemic agent for the treatment of type 2 diabetes.[8]

Synthesis of Sitagliptin

This compound is a crucial building block for constructing the trifluorophenyl group present in the Sitagliptin molecule. The synthesis involves a multi-step process.[9][10]

References

- 1. This compound | CAS#:209995-38-0 | Chemsrc [chemsrc.com]

- 2. This compound | 209995-38-0 [chemicalbook.com]

- 3. helyspecialitychemicals.com [helyspecialitychemicals.com]

- 4. downloads.ossila.com [downloads.ossila.com]

- 5. fishersci.com [fishersci.com]

- 6. CN1749232A - Process for preparing 2,4,5-triflorophenylacetic acid - Google Patents [patents.google.com]

- 7. This compound synthesis - chemicalbook [chemicalbook.com]

- 8. CN110128258B - Synthetic method of sitagliptin intermediate 2,4, 5-trifluorophenylacetic acid - Google Patents [patents.google.com]

- 9. Two methods for the preparation of sitagliptin phosphate via chemical resolution and asymmetric hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. CN105017099A - Sitagliptin chiral intermediate and asymmetric synthesis method thereof - Google Patents [patents.google.com]

2,4,5-Trifluorophenylacetic Acid: A Core Fluorinated Building Block for Advanced Drug Discovery and Material Science

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

2,4,5-Trifluorophenylacetic acid is a pivotal fluorinated building block in modern organic synthesis, with significant applications in medicinal chemistry and materials science. The strategic incorporation of fluorine atoms onto the phenylacetic acid scaffold imparts unique physicochemical properties, including enhanced metabolic stability, increased lipophilicity, and altered acidity, making it a valuable synthon for the development of novel pharmaceuticals and advanced materials.[1][2] This technical guide provides a comprehensive overview of this compound, including its chemical and physical properties, detailed experimental protocols for its synthesis, and its prominent role as a key intermediate in the synthesis of the dipeptidyl peptidase-4 (DPP-4) inhibitor, Sitagliptin. Furthermore, this guide elucidates the critical signaling pathway associated with DPP-4 inhibition and explores other applications of this versatile building block.

Properties of this compound

The trifluorinated phenyl ring is the defining feature of this building block, significantly influencing its reactivity and biological interactions. The electron-withdrawing nature of the fluorine atoms enhances the acidity of the carboxylic acid group and modulates the electronic properties of the aromatic ring.

Physicochemical Data

A summary of the key physical and chemical properties of this compound is presented in Table 1. This data is essential for its handling, reaction setup, and analytical characterization.

| Property | Value | Reference |

| Molecular Formula | C₈H₅F₃O₂ | [1] |

| Molecular Weight | 190.12 g/mol | [1] |

| Appearance | White to off-white crystalline solid | [3] |

| Melting Point | 121-125 °C | [1] |

| Boiling Point | 255.0 ± 35.0 °C (Predicted) | [4] |

| Density | 1.468 ± 0.06 g/cm³ (Predicted) | [4] |

| pKa | 3.78 ± 0.10 (Predicted) | [4] |

| Solubility | Soluble in methanol, ethanol, acetone; slightly soluble in chloroform, DMSO; poorly soluble in water. | [3] |

| CAS Number | 209995-38-0 | [1] |

Spectroscopic Data

Synthesis of this compound: Experimental Protocols

Several synthetic routes to this compound have been reported, primarily in patent literature. Below are detailed experimental protocols for two common methods.

Synthesis from 1,2,4-Trifluorobenzene (B1293510) via Friedel-Crafts Acylation and Willgerodt-Kindler Reaction

This two-step process involves the acylation of 1,2,4-trifluorobenzene followed by a rearrangement and oxidation reaction.

References

The Strategic Role of 2,4,5-Trifluorophenylacetic Acid in Modern Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,4,5-Trifluorophenylacetic acid (TFPAA) has emerged as a pivotal building block in medicinal chemistry, primarily owing to the unique physicochemical properties imparted by its trifluorinated phenyl moiety. The strategic incorporation of fluorine atoms can significantly enhance a drug candidate's metabolic stability, lipophilicity, and binding affinity, thereby improving its overall pharmacokinetic and pharmacodynamic profile. This technical guide provides an in-depth analysis of the role of TFPAA in drug discovery and development, with a particular focus on its application in the synthesis of Dipeptidyl Peptidase-4 (DPP-4) inhibitors and Epidermal Growth Factor Receptor (EGFR) kinase inhibitors. Detailed experimental protocols for the synthesis and evaluation of TFPAA-derived compounds are presented, alongside a comprehensive summary of their biological activities.

Introduction: The Flourishing Role of Fluorine in Medicinal Chemistry

The introduction of fluorine into drug molecules is a widely employed strategy in modern medicinal chemistry to optimize drug-like properties.[1] The high electronegativity, small atomic radius, and the strength of the carbon-fluorine bond contribute to enhanced metabolic stability by blocking sites of oxidative metabolism. Furthermore, the lipophilicity of a molecule can be fine-tuned by the addition of fluorine atoms, which can improve cell membrane permeability and bioavailability.[1]

This compound (CAS: 209995-38-0) is a versatile synthetic intermediate that serves as a key component in the construction of complex pharmaceutical agents.[1] Its trifluorinated phenyl ring is a valuable pharmacophore that can engage in favorable interactions with biological targets, leading to enhanced potency and selectivity. This guide will explore the multifaceted role of TFPAA in medicinal chemistry, with a focus on its most prominent applications.

Application in Dipeptidyl Peptidase-4 (DPP-4) Inhibitors

The most notable application of this compound is as a crucial intermediate in the synthesis of Sitagliptin (B1680988), a potent and selective inhibitor of Dipeptidyl Peptidase-4 (DPP-4).[1] DPP-4 is a serine protease that plays a key role in glucose homeostasis by inactivating the incretin (B1656795) hormones glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[2] By inhibiting DPP-4, Sitagliptin prolongs the action of these incretins, leading to increased insulin (B600854) secretion and reduced glucagon (B607659) levels in a glucose-dependent manner.[3][4]

Mechanism of Action and Signaling Pathway of DPP-4 Inhibition

The inhibition of DPP-4 by drugs like Sitagliptin enhances the downstream signaling of incretin hormones. This ultimately leads to improved glycemic control in patients with type 2 diabetes.[5]

Quantitative Data: Biological Activity of TFPAA-derived DPP-4 Inhibitors

The potency of DPP-4 inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50). The trifluorophenyl moiety of Sitagliptin plays a crucial role in its high affinity for the S1 hydrophobic pocket of the DPP-4 enzyme.

| Compound | DPP-4 IC50 (nM) | Reference |

| Sitagliptin | 18 | [6] |

| (R)-3-amino-1-((3aS,7aS)-octahydro-1H-indol-1-yl)-4-(2,4,5-trifluorophenyl)butan-1-one | 70 | [7] |

| Thiosemicarbazone with 4-(1H-pyrazol-1-yl)phenyl and bromo-substitution | 1.266 ± 0.264 | [8][9] |

| Sitagliptin (comparative value) | 4.380 ± 0.319 | [9] |

Pharmacokinetic Properties of Sitagliptin

The pharmacokinetic profile of Sitagliptin demonstrates the successful application of the principles of medicinal chemistry, with the trifluorophenyl group contributing to its favorable properties.

| Parameter | Value | Reference |

| Bioavailability | ~87% | [4][7] |

| Half-life (t½) | 8 - 14 hours | [10][11] |

| Time to maximum concentration (Tmax) | 1 - 4 hours | [7][11] |

| Excretion | ~87% unchanged in urine | [4] |

| Renal Clearance | ~350-388 mL/min | [4][10] |

| Protein Binding | ~38% | [11] |

Application in EGFR/ErbB-2 Kinase Inhibitors

This compound is also utilized in the synthesis of inhibitors targeting the Epidermal Growth Factor Receptor (EGFR) and its family member ErbB-2 (HER2).[12] These receptor tyrosine kinases are implicated in the pathogenesis of various cancers, and their inhibition is a validated therapeutic strategy. The trifluorophenyl moiety in these inhibitors often serves to occupy the hydrophobic back pocket of the ATP-binding site of the kinase, contributing to high potency.

Mechanism of Action and Signaling Pathway of EGFR Inhibition

EGFR inhibitors block the kinase activity of the receptor, thereby preventing the activation of downstream signaling pathways that promote cell proliferation and survival.

Quantitative Data: Biological Activity of Fluorinated EGFR/ErbB-2 Kinase Inhibitors

While direct synthetic routes from TFPAA for all listed compounds are not always explicitly published, the 2,4,5-trifluorophenyl moiety is a common feature in potent EGFR/ErbB-2 inhibitors. The following table presents IC50 values for representative fluorinated inhibitors.

| Compound | Target(s) | IC50 (nM) | Reference |

| Dacomitinib | EGFR, ErbB2, ErbB4 | 6 (EGFR), 45.7 (ErbB2), 73.7 (ErbB4) | [13] |

| Afatinib | EGFRwt, EGFR L858R, EGFR L858R/T790M, ErbB2, ErbB4 | 0.5, 0.4, 10, 14, 1 | [13] |

| Lapatinib | EGFR, ErbB2 | 10.8 (EGFR), 9.2 (ErbB2) | [13] |

| Thiazolyl-pyrazoline 7g | EGFR | 262 | [14] |

| 4-fluorophenyl pyrazolo[3,4-d]pyrimidine X | EGFR, HER2 | 180 (EGFR), 250 (HER2) | [14] |

Experimental Protocols

Synthesis of Sitagliptin from this compound (Illustrative Workflow)

The synthesis of Sitagliptin from TFPAA involves several key steps, including the formation of a β-ketoamide intermediate, followed by asymmetric reduction to introduce the chiral amine.

Detailed Protocol for the Synthesis of a β-Ketoamide Intermediate:

-

Step 1: Activation of this compound. To a solution of this compound in an appropriate anhydrous solvent (e.g., THF), add a coupling agent such as N,N'-Carbonyldiimidazole (CDI). Stir the mixture at room temperature until activation is complete.

-

Step 2: Formation of the Meldrum's Acid Adduct. Add Meldrum's acid to the activated TFPAA solution. Heat the reaction mixture to facilitate the formation of the corresponding adduct.

-

Step 3: Coupling with Triazolopiperazine. In a separate vessel, dissolve 3-(trifluoromethyl)-5,6,7,8-tetrahydro-[15][16]triazolo[4,3-a]pyrazine hydrochloride in a suitable solvent and neutralize with a non-nucleophilic base (e.g., diisopropylethylamine). Add the previously formed Meldrum's acid adduct to this solution.

-

Step 4: Work-up and Isolation. After the reaction is complete, perform an aqueous work-up to remove water-soluble byproducts. The organic layer is then dried and concentrated under reduced pressure to yield the crude β-ketoamide. Purification can be achieved by crystallization or column chromatography.

In Vitro DPP-4 Inhibition Assay

This protocol describes a common fluorometric method for determining the IC50 of a test compound against DPP-4.

-

Reagents and Materials:

-

Recombinant human DPP-4 enzyme

-

Fluorogenic substrate: Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC)

-

Test compound (e.g., Sitagliptin or TFPAA derivative)

-

Assay Buffer (e.g., 20 mM Tris-HCl, pH 8.0, containing 100 mM NaCl and 1 mM EDTA)

-

96-well black microplates

-

Fluorescence plate reader

-

-

Procedure:

-

Prepare serial dilutions of the test compound in assay buffer.

-

In the wells of a 96-well plate, add the diluted test compound or vehicle (for control).

-

Add the DPP-4 enzyme solution to each well and pre-incubate for a defined period (e.g., 10 minutes at 37°C).

-

Initiate the reaction by adding the Gly-Pro-AMC substrate solution to all wells.

-

Incubate the plate for a specific time (e.g., 30 minutes at 37°C), protected from light.

-

Measure the fluorescence intensity at an excitation wavelength of 350-360 nm and an emission wavelength of 450-465 nm.

-

Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control.

-

Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.[3][6]

-

In Vitro EGFR Kinase Assay

This protocol outlines a luminescence-based assay to determine the inhibitory activity of a compound against EGFR kinase.

-

Reagents and Materials:

-

Recombinant human EGFR kinase (wild-type or mutant)

-

Peptide substrate (e.g., Poly(Glu, Tyr) 4:1)

-

ATP

-

Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 2 mM MnCl2, 50 µM DTT)

-

Test compound

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

384-well white plates

-

Luminometer

-

-

Procedure:

-

Prepare serial dilutions of the test compound in kinase assay buffer.

-

To the wells of a 384-well plate, add the diluted test compound or vehicle.

-

Add a solution containing the EGFR enzyme and the peptide substrate to each well.

-

Initiate the kinase reaction by adding the ATP solution.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions.

-

Measure the luminescence using a plate reader.

-

Calculate the percent inhibition for each concentration of the test compound.

-

Determine the IC50 value by fitting the data to a dose-response curve.[15]

-

Conclusion

This compound is a high-value building block in medicinal chemistry, enabling the synthesis of sophisticated drug candidates with enhanced pharmacological properties. Its integral role in the development of the blockbuster anti-diabetic drug Sitagliptin underscores its importance. Furthermore, its application in the design of targeted cancer therapeutics, such as EGFR/ErbB-2 kinase inhibitors, highlights its versatility. The continued exploration of TFPAA and other fluorinated scaffolds will undoubtedly lead to the discovery of novel and improved therapies for a wide range of diseases. This guide provides a foundational understanding for researchers and drug development professionals to leverage the unique attributes of this compound in their future research endeavors.

References

- 1. Inhibition of dipeptidyl peptidase IV (DPP-IV) by tryptophan containing dipeptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Dipeptidyl peptidase IV (DPP4) Inhibitor Screening Assay Kit | Abcam [abcam.com]

- 3. Pharmacokinetics and relative bioavailability of sitagliptin hydrochloride and sitagliptin phosphate tablets formulations: a randomized, open-label, crossover study in healthy male volunteers - GaBIJ [gabi-journal.net]

- 4. biolchem.huji.ac.il [biolchem.huji.ac.il]

- 5. cdn.caymanchem.com [cdn.caymanchem.com]

- 6. accessdata.fda.gov [accessdata.fda.gov]

- 7. Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Pharmacokinetics and pharmacodynamics of sitagliptin, an inhibitor of dipeptidyl peptidase IV, in healthy subjects: results from two randomized, double-blind, placebo-controlled studies with single oral doses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. youtube.com [youtube.com]

- 11. selleckchem.com [selleckchem.com]

- 12. dovepress.com [dovepress.com]

- 13. benchchem.com [benchchem.com]

- 14. Activity Assay of Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors in Triple-Negative Breast Cancer Cells Using Peptide-Conjugated Magnetic Beads - PMC [pmc.ncbi.nlm.nih.gov]

- 15. reactionbiology.com [reactionbiology.com]

- 16. promega.com [promega.com]

The Role of 2,4,5-Trifluorophenylacetic Acid in Advanced Materials: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,4,5-Trifluorophenylacetic acid, a halogenated aromatic carboxylic acid, is emerging as a critical component in the development of advanced materials. While traditionally recognized for its role as a key intermediate in pharmaceutical synthesis, particularly for the antidiabetic drug Sitagliptin, its unique electronic and structural properties are being increasingly harnessed in material science.[1] This technical guide provides an in-depth analysis of the application of this compound in the fabrication of high-performance perovskite solar cells and explores its potential in the synthesis of advanced polymers. Detailed experimental protocols, quantitative performance data, and mechanistic insights are presented to facilitate further research and development in these areas.

Application in Perovskite Solar Cells

The primary application of this compound in material science is as a bifunctional additive in perovskite solar cells.[1] Its incorporation has been shown to significantly enhance both the power conversion efficiency (PCE) and the long-term stability of these devices.[1]

Mechanism of Action: Defect Passivation and Hydrophobicity Enhancement

This compound acts as a passivating agent for defects within the perovskite crystal lattice. The carboxylic acid group (-COOH) of the molecule interacts with lead (Pb) clusters on the perovskite surface, effectively neutralizing deep-energy-level defects that can act as recombination centers for charge carriers.[1] This passivation of defects leads to a reduction in non-radiative recombination, thereby improving the open-circuit voltage (Voc) and overall efficiency of the solar cell.

Simultaneously, the trifluorinated phenyl group imparts a hydrophobic character to the perovskite film. This increased hydrophobicity helps to protect the perovskite layer from moisture in the ambient environment, a key factor in the degradation of perovskite solar cells.[1] This dual functionality of defect passivation and moisture resistance makes this compound a highly effective additive for enhancing the performance and durability of these devices.

Quantitative Performance Enhancements

The use of this compound as an additive has demonstrated marked improvements in the key performance parameters of perovskite solar cells. A summary of these enhancements is provided in the table below.

| Performance Metric | Without this compound | With this compound | Reference |

| Power Conversion Efficiency (PCE) | 22.95% | 24.56% | [1] |

| Long-Term Stability (in air) | - | 93.6% of initial efficiency after 3912 hours | [1] |

Experimental Protocol: Fabrication of Perovskite Solar Cells with this compound Additive

The following is a representative experimental protocol for the fabrication of a perovskite solar cell incorporating this compound. This protocol is synthesized from established procedures in the literature.

1.3.1. Substrate Preparation

-

Patterned fluorine-doped tin oxide (FTO) coated glass substrates are sequentially cleaned by ultrasonication in a detergent solution, deionized water, acetone, and isopropanol (B130326) for 15 minutes each.

-

The cleaned substrates are then treated with UV-ozone for 20 minutes to remove any organic residues.

1.3.2. Deposition of Electron Transport Layer (ETL)

-

A compact layer of TiO₂ is deposited onto the FTO substrate by spin-coating a precursor solution at 3000 rpm for 30 seconds, followed by annealing at 150°C for 30 minutes.[2]

1.3.3. Perovskite Layer Deposition with this compound

-

The perovskite precursor solution is prepared by dissolving formamidinium iodide (FAI) and lead iodide (PbI₂) in a mixture of dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO).

-

This compound is added to the perovskite precursor solution at a predetermined optimal concentration.

-

The resulting solution is spin-coated onto the TiO₂ layer in a nitrogen-filled glovebox. The spin-coating process typically involves a two-step program (e.g., 1000 rpm for 10 seconds, followed by 5000 rpm for 30 seconds).

-

During the second step of the spin-coating, an anti-solvent (e.g., chlorobenzene) is dripped onto the substrate to induce rapid crystallization.

-

The film is then annealed on a hotplate at approximately 150°C for 15 minutes to form the final perovskite crystalline structure.

1.3.4. Deposition of Hole Transport Layer (HTL)

-

A solution of Spiro-OMeTAD, a common hole-transporting material, is prepared in chlorobenzene (B131634) with additives such as lithium bis(trifluoromethanesulfonyl)imide (Li-TFSI) and 4-tert-butylpyridine (B128874) (tBP).

-

The Spiro-OMeTAD solution is spin-coated onto the perovskite layer at 4000 rpm for 30 seconds.

1.3.5. Deposition of Metal Electrode

-

Finally, a gold (Au) or silver (Ag) electrode is deposited on top of the HTL by thermal evaporation under high vacuum.

Potential Applications in Advanced Polymers

While the use of this compound in perovskite solar cells is well-documented, its application in polymer science is an area of growing interest. The incorporation of fluorine atoms into polymer backbones is known to impart a range of desirable properties, including enhanced thermal stability, chemical resistance, and specific optical and electronic characteristics.

Potential Polymer Architectures

This compound can potentially serve as a monomer or a key building block in the synthesis of various high-performance polymers, such as:

-

Aromatic Polyesters: Through polycondensation reactions with diols, the carboxylic acid functionality of this compound can be utilized to form ester linkages, creating a polyester (B1180765) backbone with pendant trifluorophenyl groups.

-

Aromatic Polyamides: Similarly, reaction with diamines can lead to the formation of polyamides. The resulting polymers would benefit from the rigidity of the aromatic rings and the unique properties conferred by the fluorine atoms.

Expected Properties of Polymers Incorporating this compound

Based on the known effects of fluorination on polymers, materials synthesized using this compound are anticipated to exhibit:

-

High Thermal Stability: The strong carbon-fluorine bond contributes to increased thermal and thermo-oxidative stability.

-

Chemical Inertness: Fluorinated polymers are often resistant to a wide range of chemicals and solvents.

-

Hydrophobicity and Oleophobicity: The low surface energy of fluorinated compounds typically results in materials that repel both water and oils.

-

Low Refractive Index: Fluorinated polymers often have lower refractive indices compared to their non-fluorinated counterparts.

-

Low Dielectric Constant: This property makes them attractive for applications in microelectronics.

Proposed Experimental Protocol: Synthesis of a Polyester via Polycondensation

The following is a generalized protocol for the synthesis of a polyester from this compound and a diol.

2.3.1. Materials

-

This compound

-

A suitable diol (e.g., ethylene (B1197577) glycol, bisphenol A)

-

A catalyst (e.g., antimony trioxide, titanium isopropoxide)

-

High-boiling point solvent (e.g., diphenyl ether)

-

Inert gas (e.g., nitrogen, argon)

2.3.2. Procedure

-

Equimolar amounts of this compound and the diol are charged into a reaction vessel equipped with a mechanical stirrer, a nitrogen inlet, and a distillation condenser.

-

The catalyst is added to the reaction mixture.

-

The mixture is heated under a slow stream of nitrogen to a temperature sufficient to initiate esterification and drive off the water produced (typically 150-200°C).

-

After the initial esterification, the temperature is gradually raised (to 250-280°C) and a vacuum is applied to remove the final traces of water and facilitate the increase in polymer molecular weight.

-

The reaction is continued until the desired melt viscosity is achieved.

-

The resulting polymer is then extruded, cooled, and pelletized.

Signaling Pathways in Material Science Applications

Currently, the known applications of this compound in material science are primarily based on its physicochemical properties rather than interactions with biological signaling pathways. Its role in perovskite solar cells is to passivate defects and enhance hydrophobicity through direct chemical and physical interactions with the material components. In the context of advanced polymers, it would act as a structural monomer. Therefore, the concept of signaling pathways, which is central to its role in drug development, is not directly applicable to its current use in material science. Future research may explore the bio-compatibility and potential biological interactions of materials incorporating this compound, which could then involve the study of relevant signaling pathways.

Conclusion